1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol chemical structure and properties
1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol chemical structure and properties
An In-depth Technical Guide to 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol: Structure, Properties, Synthesis, and Therapeutic Potential
Executive Summary
This technical guide provides a comprehensive overview of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The molecule uniquely combines a rigid cyclohexanol scaffold with a flexible 4-aminopiperidine moiety, presenting multiple points for hydrogen bonding and further functionalization. This guide delves into its chemical structure, physicochemical properties, a detailed, mechanistically-grounded synthetic protocol, and an analysis of its potential as a building block for novel therapeutics. The 4-aminopiperidine group is a well-established pharmacophore found in various biologically active agents, including anticancer and antidiabetic drugs.[1][2] The strategic inclusion of the 1-hydroxycyclohexylmethyl group modulates lipophilicity and provides a tertiary alcohol, a functional group known to influence metabolic stability and receptor interaction. This document is intended for researchers and drug development professionals seeking to leverage this scaffold in the design of next-generation targeted therapies.
Chemical Identity and Physicochemical Properties
Structure and Nomenclature
The compound is systematically named 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol. It consists of a cyclohexanol ring substituted at the C1 position with both a hydroxyl group and a methyl group that is, in turn, linked to the nitrogen atom of a 4-aminopiperidine ring. The dihydrochloride salt of this compound is identified by the CAS Number 1423034-31-4.[3]
Physicochemical Data
Quantitative properties of the parent compound are summarized below. While experimental data for this specific molecule is scarce, predicted values based on its structure provide valuable insights for experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄N₂O | Calculated |
| Molecular Weight | 212.34 g/mol | Calculated |
| CAS Number | 1423034-31-4 (dihydrochloride salt) | [3] |
| Predicted XLogP3 | 0.9 - 1.5 | Estimated |
| Hydrogen Bond Donors | 2 (OH, NH₂) | Calculated |
| Hydrogen Bond Acceptors | 3 (O, 2xN) | Calculated |
| Predicted Boiling Point | ~330-350 °C | Estimated |
| Appearance | Likely a colorless to pale yellow solid or viscous oil | Inferred from similar compounds[4] |
Structural Diagram
The chemical structure of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol is depicted below, illustrating the spatial arrangement of the cyclohexanol and 4-aminopiperidine rings.
Caption: Proposed two-step synthesis of the target compound from cyclohexanone.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Oxa-6-azaspiro[2.5]octane (Epoxide Intermediate)
This step utilizes the Corey-Chaykovsky reaction to convert the ketone into the corresponding epoxide. The use of a sulfur ylide is crucial as it selectively adds a methylene group to the carbonyl, contrasting with Wittig reagents which would form an exocyclic double bond.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend trimethylsulfonium iodide (1.1 eq.) in a mixture of anhydrous tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) (4:1 v/v).
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise over 20 minutes.
-
Causality: NaH is a strong, non-nucleophilic base that deprotonates the trimethylsulfonium salt to form the reactive sulfur ylide. The evolution of hydrogen gas serves as a visual indicator of the reaction's progress.
-
-
Reaction Initiation: After stirring for 30 minutes at 0 °C, add a solution of cyclohexanone (1.0 eq.) in anhydrous THF dropwise, maintaining the internal temperature below 10 °C.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Workup and Isolation: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude epoxide is often of sufficient purity for the next step but can be further purified by flash column chromatography on silica gel.
Step 2: Synthesis of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol
This step involves the nucleophilic ring-opening of the epoxide. The tertiary nitrogen of 4-aminopiperidine is the more sterically accessible and electronically favorable nucleophile for attacking the electrophilic carbon of the epoxide.
-
Reaction Setup: In a round-bottom flask, dissolve the crude epoxide from Step 1 (1.0 eq.) and 4-aminopiperidine (1.2 eq.) in a suitable protic solvent such as ethanol or isopropanol.
-
Causality: A protic solvent facilitates the reaction by protonating the epoxide oxygen, making the ring more susceptible to nucleophilic attack. The excess of 4-aminopiperidine ensures the reaction goes to completion.
-
-
Thermal Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 6-12 hours. Monitor the disappearance of the epoxide starting material by TLC or GC-MS.
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel using a gradient elution of dichloromethane/methanol, often with a small percentage of ammonium hydroxide (e.g., 0.5-1%) to prevent the basic amine product from streaking on the acidic silica.
-
Final Product Characterization: Combine the pure fractions and evaporate the solvent to yield the final product. The structure and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and HRMS).
Chemical Reactivity and Potential Applications
Reactivity Profile
The molecule possesses three key reactive centers:
-
Tertiary Alcohol (-OH): This group can act as a hydrogen bond donor. It can undergo nucleophilic substitution reactions under acidic conditions or be converted to a better leaving group for further derivatization. [4]* Tertiary Amine (Piperidine N): This nitrogen is basic and highly nucleophilic, making it a common site for salt formation or alkylation. Its pKa is expected to be in the typical range for tertiary amines.
-
Primary Amine (-NH₂): This group is also basic and can be readily acylated, sulfonated, or used in reductive amination reactions to build more complex structures, making it an excellent handle for library synthesis.
Significance in Medicinal Chemistry
The 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol scaffold is a promising starting point for drug discovery programs. The 4-aminopiperidine moiety is a recognized "privileged scaffold," appearing in numerous clinical candidates and approved drugs.
-
Anticancer Agents: The 4-aminopiperidin-1-yl group is a key component of novel thymidylate synthase inhibitors designed for colorectal and breast cancer. [1]The presence of this moiety can confer potent cytotoxicity and induce apoptosis in cancer cell lines.
-
Antidiabetic Agents: A closely related structure, 3-(R)-aminopiperidine, is the central component of Linagliptin (BI 1356), a highly potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. [2]This highlights the utility of the aminopiperidine core in targeting enzyme active sites.
-
Sigma-1 (σ₁) Receptor Ligands: Piperidine derivatives are widely explored as σ₁ receptor ligands, which have shown potential in treating neurodegenerative diseases and certain cancers. [5]The cyclohexanol portion of the molecule can modulate the lipophilic ligand efficiency, a critical parameter in optimizing drug candidates.
The combination of the rigid cyclohexanol group, which can improve metabolic stability and occupy hydrophobic pockets in a binding site, with the versatile 4-aminopiperidine handle makes this compound a highly attractive building block for creating libraries of molecules aimed at a wide range of biological targets.
Conclusion
1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol is a synthetically accessible and chemically versatile molecule. Its composite structure, featuring a proven pharmacophore and a lipophilic modulator, positions it as a high-value scaffold for medicinal chemistry. The robust synthetic route outlined in this guide provides a reliable method for its production, enabling further exploration of its derivatives as potential therapeutic agents. The demonstrated importance of its core components in successful drug candidates underscores its potential for future research and development in oncology, metabolic diseases, and neurology.
References
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]
- CN118146139A - Synthesis method of 4-amino-1-methylpiperidine.
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
-
Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. The Royal Society of Chemistry. [Link]
-
4-piperidin-1-yl-cyclohexan-1-one. Chemical Synthesis Database. [Link]
-
(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI. [Link]
-
2-((4-aminopiperidin-1-yl)methyl)-1,2-dihydro-3H,8H-2a,5,8a-triazaacenaphthylene-3,8-dione | C15H19N5O2 | CID 58001768. PubChem. [Link]
-
4-Piperidinamine | C5H12N2 | CID 424361. PubChem. [Link]
-
trans 2 Aminomethyl 1 cyclohexanol. mzCloud. [Link]
-
Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PMC. [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]
-
2-(4-Aminopiperidin-1-yl)ethan-1-ol | C7H16N2O. PubChem. [Link]
-
8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione | C25H28N8O2 | CID 57389748. PubChem. [Link]
-
8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. PubMed. [Link]
-
(PDF) (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. ResearchGate. [Link]
-
multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Semantic Scholar. [Link]
-
4-amino-4-methylcyclohexan-1-ol hydrochloride (C7H15NO). PubChemLite. [Link]
- US9115155B1 - Low-pressure synthesis of cyclohexanedimethanol and derivatives.
-
4-amino-1-(hydroxymethyl)cyclohexan-1-ol hydrochloride (C7H15NO2). PubChemLite. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1423034-31-4 | 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol dihydrochloride - AiFChem [aifchem.com]
- 4. evitachem.com [evitachem.com]
- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
